molecular formula C₁₉H₂₃BrN₂O₃S B1147355 Deacetyl-O-demethyl Diltiazem Hydrobromide CAS No. 142926-10-1

Deacetyl-O-demethyl Diltiazem Hydrobromide

Cat. No.: B1147355
CAS No.: 142926-10-1
M. Wt: 439.37
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyl-O-demethyl Diltiazem Hydrobromide involves several steps, starting with the preparation of the parent compound, Diltiazem. The key steps include:

The reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations. For instance, deacetylation can be achieved using acidic or basic hydrolysis, while O-demethylation often requires the use of demethylating agents such as boron tribromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Deacetyl-O-demethyl Diltiazem Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Deacetyl-O-demethyl Diltiazem Hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Deacetyl-O-demethyl Diltiazem Hydrobromide is similar to that of its parent compound, Diltiazem. It primarily works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The molecular targets include voltage-sensitive calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetyl-O-demethyl Diltiazem Hydrobromide is unique due to its specific structural modifications, which may confer distinct biochemical properties and research applications compared to its parent compound and other metabolites .

Properties

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.BrH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYNULFQEQFAFZ-URBRKQAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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